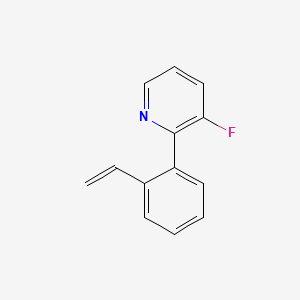
3-Fluoro-2-(2-vinylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a vinylphenyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-vinylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-fluoropyridine with a vinylphenyl derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(2-vinylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-(2-vinylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain proteins and enzymes, potentially leading to inhibitory or modulatory effects. The vinylphenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the vinylphenyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Similar fluorine substitution but without the vinylphenyl group, leading to distinct applications.
2-(2-Vinylphenyl)pyridine:
Uniqueness
3-Fluoro-2-(2-vinylphenyl)pyridine is unique due to the combination of the fluorine atom and the vinylphenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The presence of both functional groups allows for versatile reactivity and interactions with different molecular targets.
Propriétés
Formule moléculaire |
C13H10FN |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
2-(2-ethenylphenyl)-3-fluoropyridine |
InChI |
InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |
Clé InChI |
SNRWRMDLYDHXTO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















